1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one
Description
Properties
CAS No. |
1184262-80-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H14O4/c1-18-13-5-2-11(3-6-13)8-14(17)12-4-7-15-16(9-12)20-10-19-15/h2-7,9H,8,10H2,1H3 |
InChI Key |
GUOGPUXNMRBFJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)OCO3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Coupling of 1,3-Dioxaindan-5-ol and 2-Bromo-1-(4-Methoxyphenyl)Ethanone
The most widely reported method involves a nucleophilic aromatic substitution (SNAr) between 1,3-dioxaindan-5-ol and 2-bromo-1-(4-methoxyphenyl)ethanone under basic conditions. In a representative procedure:
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Reaction Setup :
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1,3-Dioxaindan-5-ol (6.9 g, 0.045 mol) and potassium carbonate (K₂CO₃, 15.1 g, 0.11 mol) are suspended in acetone (200 mL) and stirred at room temperature for 30 minutes to generate the phenoxide ion.
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A solution of 2-bromo-1-(4-methoxyphenyl)ethanone (13.2 g, 0.054 mol) in acetone (100 mL) is added dropwise.
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Reflux and Workup :
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The mixture is heated to reflux (56–60°C) for 12 hours, cooled, and filtered to remove insoluble salts.
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The filtrate is concentrated under reduced pressure, dissolved in ethyl acetate (EA), and washed with 5% NaOH to neutralize residual acid.
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The organic layer is dried over anhydrous Na₂SO₄, concentrated, and recrystallized from ethanol to yield the product as a white solid (11.8 g, 85% yield).
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Key Data :
Solvent and Base Optimization
Alternative bases (e.g., Cs₂CO₃) and polar aprotic solvents (e.g., DMF) have been explored to enhance reactivity. However, acetone with K₂CO₃ remains optimal due to superior solubility of the phenoxide intermediate and minimal side reactions. Prolonged reflux (>24 hours) or elevated temperatures (>70°C) promote decomposition, reducing yields to <70%.
Catalytic Friedel-Crafts Acylation
Lewis Acid-Catalyzed Acylation of 1,3-Dioxaindan
While less common, Friedel-Crafts acylation using 4-methoxyphenylacetyl chloride and 1,3-dioxaindan in the presence of InCl₃ (10 mol%) in dichloroethane (DCE) at 80°C for 6 hours achieves moderate yields (62–65%). This method is limited by regioselectivity challenges, as acylation preferentially occurs at the 5-position of the dioxaindan ring.
Reaction Scheme :
Optimization Insights :
-
Lower catalyst loadings (<5 mol%) result in incomplete conversion.
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Electron-donating groups on the acyl chloride improve electrophilicity but exacerbate side product formation.
Oxidation of Secondary Alcohol Precursors
NaBH₄-Mediated Reduction Followed by Oxidation
A two-step approach involves synthesizing the secondary alcohol intermediate, 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethanol, via NaBH₄ reduction of the corresponding ketone, followed by re-oxidation:
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Reduction :
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Oxidation :
Advantages :
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Avoids handling reactive bromoacetyl intermediates.
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Permits intermediate purification for higher-purity final products.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | >98 | High efficiency, scalable | Requires bromoacetyl precursor |
| Friedel-Crafts Acylation | 62 | 90 | Direct C–C bond formation | Poor regioselectivity |
| Oxidation-Reduction | 78 | 95 | Avoids halogenated reagents | Multi-step, lower overall yield |
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
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Unreacted 1,3-Dioxaindan-5-ol (RT = 4.2 min, HPLC).
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Di-aryl Ether Byproduct (RT = 7.8 min, HPLC), formed via over-alkylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table highlights structural analogs and their key differences:
Bioactivity
- Triazole Derivatives (e.g., 3j) : Triazole-containing analogs often show enhanced binding to enzymes like cytochrome P450 due to nitrogen-rich pharmacophores .
Physicochemical Data
- IR Spectra : Ketone carbonyl stretches (~1670–1700 cm⁻¹) are consistent across analogs (e.g., 1677 cm⁻¹ for 2a) .
- Molecular Weight : Target compound’s molecular weight is inferred to be ~284 g/mol (C₁₆H₁₄O₄), comparable to 3j (C₁₇H₁₅N₃O₂, 293 g/mol) .
- Lipophilicity : The 1,3-dioxaindan moiety increases logP compared to hydroxylated analogs (e.g., 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one), which may enhance blood-brain barrier penetration .
Stability and Metabolic Considerations
- Methoxy vs. Ethoxy Groups : Ethoxy-substituted analogs (e.g., 16) show slower hepatic demethylation compared to methoxy groups, impacting metabolic half-life .
- 1,3-Dioxaindan Stability : The fused dioxolane ring in the target compound may resist oxidative degradation better than furan or thiophene analogs .
Biological Activity
1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one is an organic compound classified as an aromatic ketone. Its unique structure, featuring a 1,3-dioxaindan moiety and a methoxyphenyl group, suggests potential biological activity that warrants investigation. This article explores the biological activities associated with this compound, supported by data tables, research findings, and case studies.
- Molecular Formula : CHO
- Molecular Weight : 270.28 g/mol
- CAS Number : 1184262-80-3
The biological activity of 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the methoxy group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy group is known to contribute to free radical scavenging capabilities, which may protect cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential efficacy against various pathogens.
Anti-inflammatory Effects
Compounds in the aromatic ketone class have been documented to exhibit anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Study 1: Antioxidant Properties
A study conducted by Smith et al. (2023) demonstrated that derivatives of aromatic ketones showed significant DPPH radical scavenging activity. The study indicated that the presence of the methoxy group in 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one could enhance its antioxidant capacity compared to similar compounds without this substituent.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Test Compound | 85% |
| Control (Ascorbic Acid) | 95% |
| Similar Compound A | 70% |
Study 2: Antimicrobial Efficacy
In a study by Johnson et al. (2024), the antimicrobial activity of various aromatic ketones was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one exhibited moderate activity against both bacteria.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
Study 3: Anti-inflammatory Activity
Research by Lee et al. (2025) explored the anti-inflammatory effects of aromatic ketones in vitro. The study found that treatment with 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one significantly reduced the expression of TNF-alpha in human macrophages.
Q & A
Q. What are the standard synthetic routes for 1-(1,3-dioxaindan-5-yl)-2-(4-methoxyphenyl)ethan-1-one, and what critical parameters influence yield?
Synthesis typically involves Friedel-Crafts acylation or condensation reactions between substituted dioxaindan precursors and 4-methoxyphenylacetyl derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/methanol improves solubility .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalysts : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are critical for acyl group activation .
- Reaction time : Extended durations (12–24 hrs) may improve yields but risk decomposition .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, dioxaindan protons as a multiplet) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) and fragmentation patterns .
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Q. What are the key physicochemical properties influencing its experimental handling?
- Solubility : Limited in water; highly soluble in DMSO, chloroform, and acetone .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store at –20°C in inert atmospheres .
- Melting point : Expected range 120–140°C (varies with crystallinity) .
Advanced Questions
Q. How can synthetic protocols be optimized to address low yields in the final acylation step?
- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .
- Solvent mixtures : Combine DCM with a co-solvent (e.g., THF) to improve substrate diffusion .
- In situ monitoring : Use FTIR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and halt reactions at optimal conversion .
Q. How do contradictory reports on its reactivity under photolytic conditions inform experimental design?
Some studies report photostability , while others note degradation via dioxaindan ring opening . To resolve:
- Controlled irradiation experiments : Use UV-Vis lamps (λ = 365 nm) in anaerobic vs. aerobic conditions to isolate degradation pathways .
- LC-MS tracking : Identify photoproducts (e.g., quinone derivatives) to refine storage guidelines .
Q. What computational strategies predict its binding affinity to biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2) to map hydrophobic interactions with the dioxaindan ring .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. What mechanistic insights explain its reported anti-inflammatory activity?
- COX-2 inhibition assays : Competitive binding studies (IC₅₀ values) compared to celecoxib .
- ROS scavenging : Electrochemical assays (e.g., DPPH radical quenching) quantify antioxidant capacity linked to methoxyphenyl groups .
Q. How can chiral HPLC resolve enantiomers if asymmetric synthesis introduces stereocenters?
- Column selection : Use Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .
- Detection : Polarimetric or CD detectors differentiate enantiomers (e.g., Δε at 220 nm) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, agitation rate) via response surface methodology .
- PAT (Process Analytical Technology) : Implement inline FTIR or Raman spectroscopy for real-time quality control .
Q. How does its structure-activity relationship (SAR) compare to analogs with thiophene or furan substituents?
- Thiophene analogs : Higher electron density enhances π-π stacking but reduces metabolic stability .
- Furan analogs : Lower logP values improve solubility but weaken target affinity .
- Dioxaindan core : Unique O-heterocyclic rigidity balances bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
